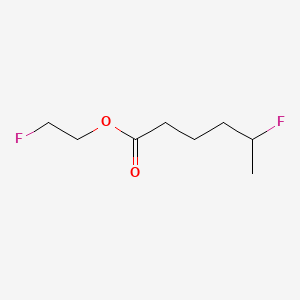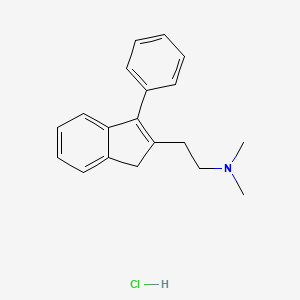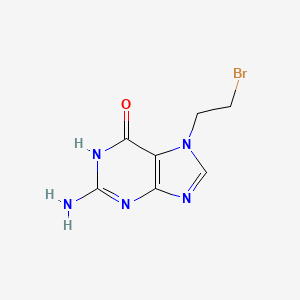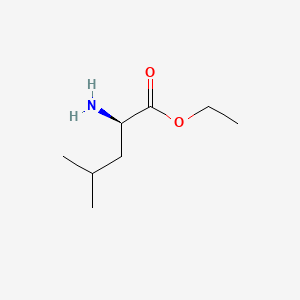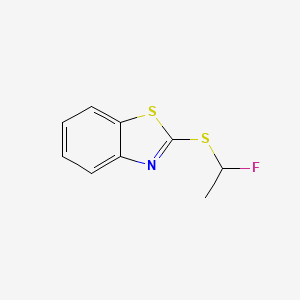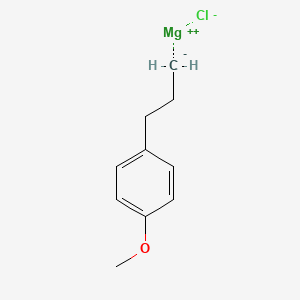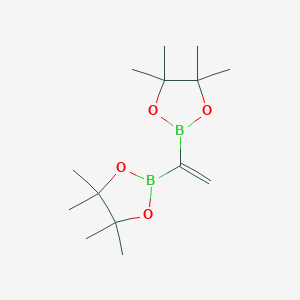
1,3,2-Dioxaborolane, 2,2'-ethenylidenebis[4,4,5,5-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] is an organoboron compound with the molecular formula C14H26B2O4. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] typically involves the reaction of pinacol with boron-containing reagents. One common method is the reaction of pinacol with boron trichloride or boron tribromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of 2,2’-ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The industrial process also incorporates rigorous purification steps to meet the required standards for commercial use.
化学反应分析
Types of Reactions
2,2’-Ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] undergoes various types of chemical reactions, including:
Borylation: This compound is commonly used in borylation reactions, where it introduces boron-containing groups into organic molecules.
Hydroboration: It can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.
Suzuki-Miyaura Coupling: This is one of the most significant reactions involving this compound, where it acts as a boron source for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are often used in conjunction with 2,2’-ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] for coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and toluene.
Reaction Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation.
Major Products
The major products formed from reactions involving 2,2’-ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] include various organoboron compounds, which are valuable intermediates in organic synthesis.
科学研究应用
2,2’-Ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: This compound is used in the development of new materials, such as polymers and advanced composites.
Medicinal Chemistry: It plays a role in the synthesis of biologically active compounds and drug candidates.
Catalysis: It is used as a reagent in catalytic processes, enhancing the efficiency and selectivity of various reactions.
作用机制
The mechanism of action of 2,2’-ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] involves the formation of boron-carbon bonds through its interaction with organic substrates. In the Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The boron atom in the compound acts as a nucleophile, facilitating the transfer of organic groups to the palladium center.
相似化合物的比较
Similar Compounds
Bis(pinacolato)diboron: Another widely used boron reagent in organic synthesis.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron compound used in similar reactions.
2,2’-Cyclopropylidenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): A structurally related compound with similar reactivity.
Uniqueness
2,2’-Ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] is unique due to its stability and versatility in various chemical reactions. Its ability to participate in multiple types of reactions, such as borylation and hydroboration, makes it a valuable reagent in both academic and industrial settings.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26B2O4/c1-10(15-17-11(2,3)12(4,5)18-15)16-19-13(6,7)14(8,9)20-16/h1H2,2-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWFOXCSCYNGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)B2OC(C(O2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26B2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478793 |
Source


|
| Record name | 1,3,2-Dioxaborolane, 2,2'-ethenylidenebis[4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339166-89-1 |
Source


|
| Record name | 1,3,2-Dioxaborolane, 2,2'-ethenylidenebis[4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


